molecular formula C8H7ClN2 B146343 2-(Chloromethyl)benzimidazole CAS No. 4857-04-9

2-(Chloromethyl)benzimidazole

Cat. No. B146343
Key on ui cas rn: 4857-04-9
M. Wt: 166.61 g/mol
InChI Key: SPMLMLQATWNZEE-UHFFFAOYSA-N
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Patent
US05387600

Procedure details

To 108 g of o-phenylenediamine, 1 l of 4N hydrochloric acid and 142 g of chloroacetic acid were added and refluxed for 1.5 hours. After allowing to stand overnight, the solution was diluted with 2 l of water and neutralized with dilute ammonia water. The formed crystals were filtered off to obtain 113 g of 2-chlorom ethylbenzimidazole.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].Cl.[Cl:10][CH2:11][C:12](O)=O>O.O.N>[Cl:10][CH2:11][C:12]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Name
Quantity
142 g
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The formed crystals were filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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